molecular formula C16H19N3O4 B2756435 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421494-61-2

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2756435
CAS No.: 1421494-61-2
M. Wt: 317.345
InChI Key: ROORFXMMGKGWQR-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a 2,3-dihydrobenzofuran moiety linked to a hydroxyethyl chain and a 3-methoxy-1-methylpyrazole core.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-19-9-12(16(18-19)22-2)15(21)17-8-13(20)10-3-4-14-11(7-10)5-6-23-14/h3-4,7,9,13,20H,5-6,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROORFXMMGKGWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The interaction of this compound with its targets results in the inhibition of neurotransmitter uptake. For instance, benzofurans generally have low hDAT selectivity, but they have been found to be releasers at hSERT. This means that they promote the release of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions.

Result of Action

The result of the compound’s action depends on the specific context in which it is used. Given its interaction with hDAT, hNET, and hSERT, it could potentially have effects on mood, cognition, and other neurological functions. .

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Dihydrobenzofuran moiety : Contributes to its pharmacological properties.
  • Pyrazole ring : Known for diverse biological activities.
  • Carboxamide group : Enhances solubility and bioavailability.

The molecular formula is C17H21N3O4C_{17}H_{21}N_{3}O_{4} with a molecular weight of approximately 341.37 g/mol.

Research indicates that compounds in the pyrazole class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors for enzymes involved in inflammatory pathways and neurotransmitter metabolism, such as GABA transaminase. This inhibition can increase the levels of neurotransmitters like GABA, potentially providing therapeutic benefits for neurological disorders .
  • Antioxidant Properties : Some studies have shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
  • Antimicrobial and Anticancer Activities : The structural features of this compound suggest potential interactions with DNA or RNA, leading to antimicrobial effects and possible anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Substituent Variations : Modifications on the pyrazole ring or the benzofuran moiety can significantly impact potency and selectivity against specific biological targets.
SubstituentEffect on Activity
Methoxy GroupIncreases lipophilicity and enhances cell membrane permeability
Hydroxyethyl GroupImproves solubility and may enhance interaction with biological macromolecules

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar pyrazole compounds in animal models of neurodegenerative diseases. Results indicated that these compounds could reduce neuronal death by modulating oxidative stress pathways .
  • Anticancer Activity : Research on benzofuran derivatives revealed promising anticancer activity against various cancer cell lines. The mechanism was primarily attributed to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Studies : The compound has also been tested for its antimicrobial properties against several bacterial strains. Results showed significant inhibition of growth, suggesting potential for development as an antibiotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides are a well-studied class of compounds due to their versatility in drug discovery. Below is a detailed comparison of the target compound with structurally analogous derivatives from the literature (Table 1).

Table 1: Structural and Physicochemical Comparison of Pyrazole Carboxamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, MS)
Target Compound: N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide 3-Methoxy, dihydrobenzofuran, hydroxyethyl ~375.4* N/A N/A N/A
3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 5-Chloro, 4-cyano, phenyl 403.1 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), MS: 403.1
3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide 5-Chloro, 4-chlorophenyl, 4-cyano 437.1 171–172 68 δ 8.12 (s, 1H), 7.55–7.43 (m, 9H), MS: 437.1
3c: 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 5-Chloro, p-tolyl, 4-cyano 417.1 123–125 62 δ 8.12 (s, 1H), 2.42 (s, 3H), MS: 417.1
3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 5-Chloro, 4-fluorophenyl, 4-cyano 421.0 181–183 71 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), MS: 421.0

*Estimated based on molecular formula.

Key Structural and Functional Differences

The dihydrobenzofuran’s oxygen atom also contributes to hydrogen-bonding interactions . The hydroxyethyl chain in the target compound introduces polarity, likely improving aqueous solubility compared to the cyano groups in 3a–3d, which are more hydrophobic .

Synthetic Methodology: Compounds 3a–3d were synthesized via EDCI/HOBt-mediated coupling of pyrazole intermediates (e.g., 1a–1d and 2a–2d) in DMF, yielding products with moderate-to-good efficiency (62–71%) .

Spectroscopic and Analytical Data :

  • The target compound lacks reported spectral data, but its analogs (3a–3d) show characteristic ¹H-NMR signals for aromatic protons (δ 7.2–8.1) and methyl groups (δ 2.4–2.6). Mass spectrometry data confirm molecular ions consistent with their formulas .

Hypothetical Pharmacological Comparison

While biological data for the target compound are unavailable, the chlorophenyl/cyanophenyl analogs (3a–3d) are typically evaluated for kinase inhibition or antimicrobial activity. The target’s dihydrobenzofuran moiety may confer distinct selectivity, as seen in other dihydrobenzofuran-containing drugs (e.g., anticoagulants or serotonin receptor modulators). Its hydroxyethyl group could enhance membrane permeability compared to the rigid cyanophenyl analogs .

Research Implications and Limitations

Future studies should focus on:

  • Synthesizing the target compound using EDCI/HOBt or newer coupling reagents.
  • Comparative assays (e.g., enzyme inhibition, solubility, metabolic stability) against analogs like 3a–3d.
  • Computational modeling to predict binding modes influenced by the dihydrobenzofuran and hydroxyethyl groups.

Q & A

Q. How to design in vivo efficacy studies for this compound?

  • Methodological Answer : Use xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses (oral/i.p.). Include pharmacokinetic sampling (plasma/tissue LC-MS) to correlate exposure with tumor growth inhibition. Address solubility issues via PEG-400/ethanol co-solvents and validate bioavailability ≥20% .

Q. What strategies improve aqueous solubility for in vivo applications?

  • Methodological Answer : Modify the hydroxyethyl group to a polyethylene glycol (PEG) conjugate or prepare salt forms (e.g., hydrochloride). Use solubility enhancers like nanoparticle encapsulation (PLGA polymers) or co-crystallization with succinic acid. Measure solubility via shake-flask method at pH 1–7.4 .

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